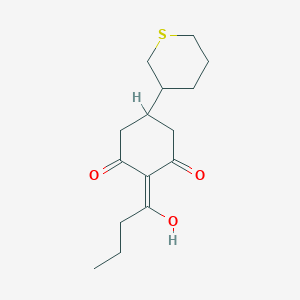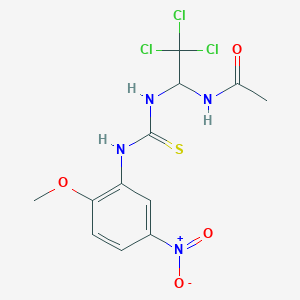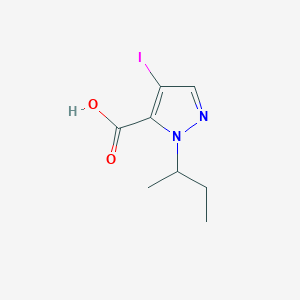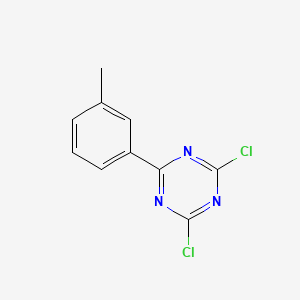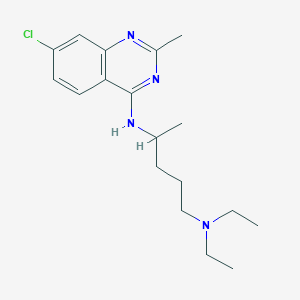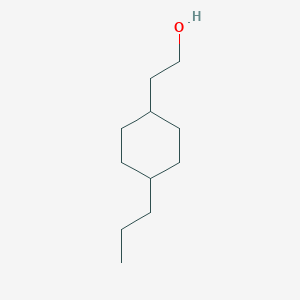
2-((1s,4r)-4-Propylcyclohexyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1S,4R)-4-Propylcyclohexyl)ethanol is an organic compound with the molecular formula C11H22O. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is part of the cyclohexanol family and is characterized by a cyclohexane ring substituted with a propyl group and an ethanol group. It is used in various chemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,4R)-4-Propylcyclohexyl)ethanol can be achieved through several methods. One common method involves the hydrogenation of 4-propylcyclohexanone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is typically carried out at room temperature and atmospheric pressure, yielding the desired alcohol.
Another method involves the reduction of 4-propylcyclohexanone using sodium borohydride (NaBH4) in methanol. This reaction is carried out at room temperature and provides a high yield of this compound.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of heterogeneous catalysts such as Pd/C or Raney nickel is common in these processes to facilitate the hydrogenation reactions.
化学反应分析
Types of Reactions
2-((1S,4R)-4-Propylcyclohexyl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 4-propylcyclohexanone, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane, 4-propylcyclohexane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride, 4-propylcyclohexyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed
Oxidation: 4-Propylcyclohexanone
Reduction: 4-Propylcyclohexane
Substitution: 4-Propylcyclohexyl chloride
科学研究应用
2-((1S,4R)-4-Propylcyclohexyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of its chiral properties and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its unique chemical properties.
作用机制
The mechanism of action of 2-((1S,4R)-4-Propylcyclohexyl)ethanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with proteins and enzymes. Its chiral nature allows it to interact selectively with specific biological targets, potentially leading to different biological effects depending on the enantiomer.
相似化合物的比较
2-((1S,4R)-4-Propylcyclohexyl)ethanol can be compared with other similar compounds such as:
4-Propylcyclohexanol: Similar in structure but lacks the ethanol group.
4-Propylcyclohexanone: The oxidized form of the compound.
4-Propylcyclohexane: The fully reduced form of the compound.
The uniqueness of this compound lies in its combination of a cyclohexane ring with both a propyl and an ethanol group, providing distinct chemical and physical properties that are useful in various applications.
属性
CAS 编号 |
135807-97-5 |
|---|---|
分子式 |
C11H22O |
分子量 |
170.29 g/mol |
IUPAC 名称 |
2-(4-propylcyclohexyl)ethanol |
InChI |
InChI=1S/C11H22O/c1-2-3-10-4-6-11(7-5-10)8-9-12/h10-12H,2-9H2,1H3 |
InChI 键 |
MWKPFXJGIVOKNX-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CCC(CC1)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


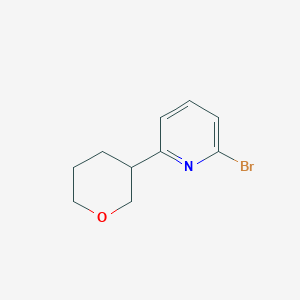
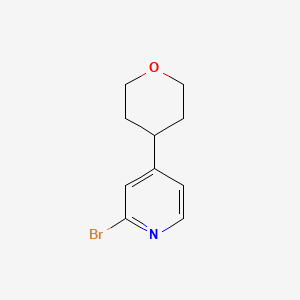
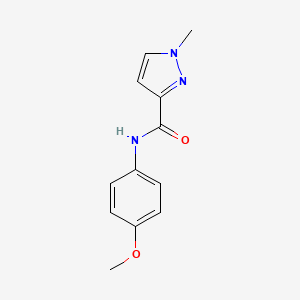
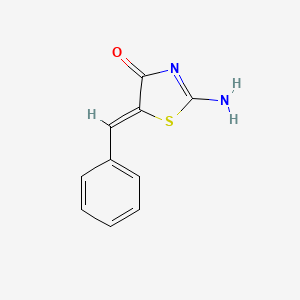
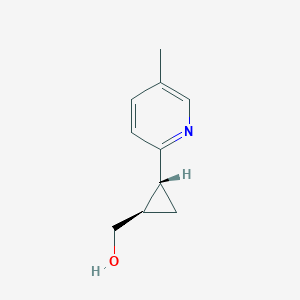
![[2-({3,6-Dichloro-7-[2-(diethylamino)ethoxy]-9-hydrazinylidene-9H-fluoren-2-YL}oxy)ethyl]diethylamine](/img/structure/B11712918.png)
![N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-4-methoxybenzamide](/img/structure/B11712925.png)
![1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11712928.png)
